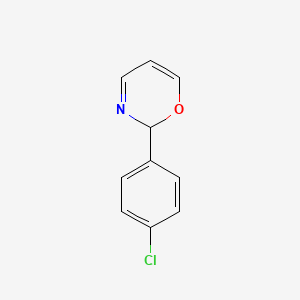
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a bromopropyl side chain, and a carboxylate group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions. For example, 3-bromopropanol can be reacted with a piperidine derivative in the presence of a base to form the desired product.
Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the piperidine derivative with ethyl chloroformate or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiols, amines, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction and oxidation can lead to different reduced or oxidized forms of the compound.
科学研究应用
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate depends on its specific application and the molecular targets involved. In general, the compound may interact with various biological molecules, such as enzymes or receptors, through its functional groups. The bromopropyl group can participate in covalent bonding with nucleophilic sites, while the piperidine ring and carboxylate group can contribute to binding interactions.
相似化合物的比较
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R)-1-(3-chloropropyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (3R)-1-(3-iodopropyl)piperidine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl (3R)-1-(3-fluoropropyl)piperidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromopropyl group, which can influence its behavior in chemical reactions and biological interactions.
属性
CAS 编号 |
192658-61-0 |
|---|---|
分子式 |
C11H20BrNO2 |
分子量 |
278.19 g/mol |
IUPAC 名称 |
ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9H2,1H3/t10-/m1/s1 |
InChI 键 |
HYMOUMXFUKZVRZ-SNVBAGLBSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCCBr |
规范 SMILES |
CCOC(=O)C1CCCN(C1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


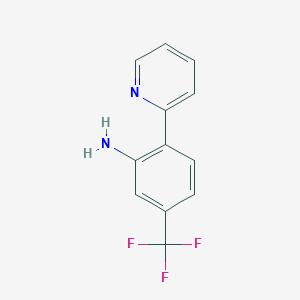

![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
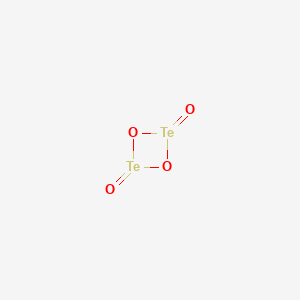

![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
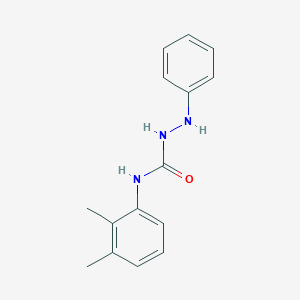
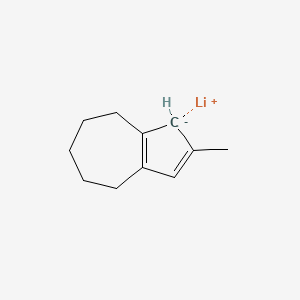

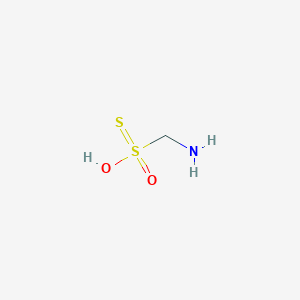
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
